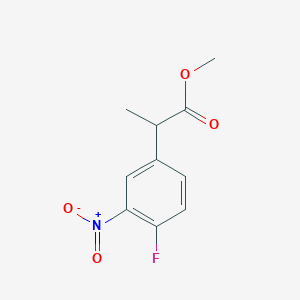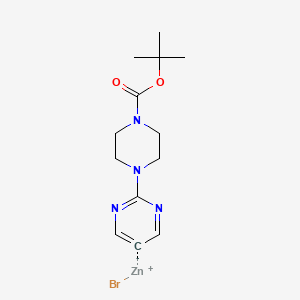
(2-(4-(t-Butoxycarbonyl)piperaZin-1-yl)pyrimidin-5-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxycarbonyl group provides protection to the piperazine moiety, making it a versatile intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloropyrimidine and 4-(tert-butoxycarbonyl)piperazine.
Metalation: The pyrimidine derivative is then subjected to metalation using a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran. This step is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the synthesis.
化学反応の分析
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc intermediates.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of heterocyclic compounds and natural product analogs. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. The piperazine moiety is a common pharmacophore in many bioactive molecules, and the pyrimidine core is found in various nucleoside analogs and kinase inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism of action of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc moiety facilitates the transmetalation step, where the organic group is transferred to the palladium catalyst. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc chloride: Similar in structure but with a chloride instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc iodide: Similar in structure but with an iodide instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)magnesium bromide: Similar in structure but with a magnesium instead of a zinc.
Uniqueness
The uniqueness of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide lies in its balance of reactivity and stability. The zinc bromide moiety provides a good balance between nucleophilicity and stability, making it suitable for a wide range of synthetic applications. Additionally, the tert-butoxycarbonyl group offers protection to the piperazine ring, allowing for selective reactions at other sites.
特性
分子式 |
C13H19BrN4O2Zn |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
bromozinc(1+);tert-butyl 4-(5H-pyrimidin-5-id-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N4O2.BrH.Zn/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;;/h5-6H,7-10H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
COHUHEOWUUFCLP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=[C-]C=N2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


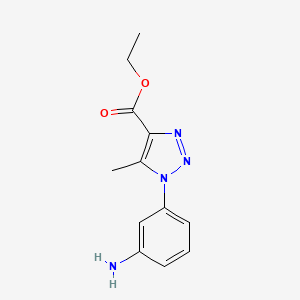
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
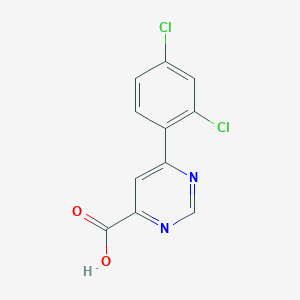
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
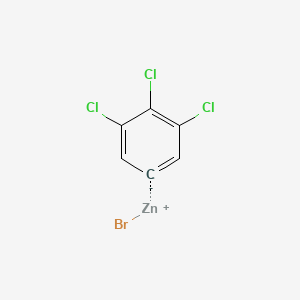
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
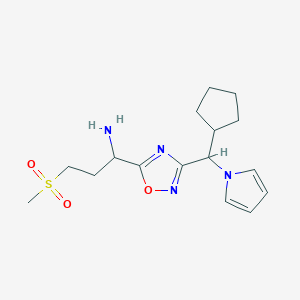
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
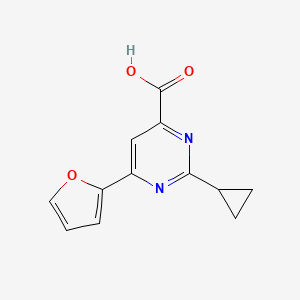
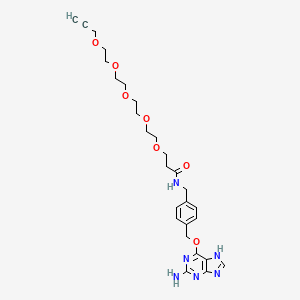
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
